Bienvenue dans la boutique en ligne BenchChem!

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

Synthetic methodology Cross-coupling Medicinal chemistry building blocks

(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol (CAS 1346446-89-6) is a halogenated heterocyclic building block composed of a partially saturated pyrano[3,2-b]pyridine scaffold bearing an iodine substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 8-position. Its molecular formula is C₉H₁₀INO₂ with a molecular weight of 291.09 g·mol⁻¹.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 1346446-89-6
Cat. No. B1402730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
CAS1346446-89-6
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=N2)I)CO)OC1
InChIInChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2
InChIKeyZFAPERIRUSRQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol – CAS 1346446-89-6: Core Properties and Role as a Bifunctional Heterocyclic Building Block


(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol (CAS 1346446-89-6) is a halogenated heterocyclic building block composed of a partially saturated pyrano[3,2-b]pyridine scaffold bearing an iodine substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 8-position. Its molecular formula is C₉H₁₀INO₂ with a molecular weight of 291.09 g·mol⁻¹ . The compound is supplied as a research chemical with a purity specification of ≥98% (HPLC) and is classified as an irritant (GHS07 Warning) . The fused bicyclic core, combining a dihydropyran ring with a pyridine ring, provides a conformationally restricted scaffold of interest in medicinal chemistry and agrochemical discovery programs . The simultaneous presence of a reactive aryl iodide handle and a primary alcohol functionality distinguishes this compound from simpler monofunctional analogs and enables sequential, orthogonal derivatization without requiring protecting-group interconversion steps.

Why (6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol Cannot Be Directly Replaced by Common In-Class Analogs


Substituting (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol with the corresponding 6-chloro, 6-bromo, or non-halogenated pyrano[3,2-b]pyridine analogs fundamentally alters both the intrinsic reactivity profile and the achievable synthetic sequences. Aryl iodides consistently exhibit the highest oxidative addition rates with Pd(0) catalysts among the halogens; the established reactivity order is I > Br ≫ Cl, with C–I bond dissociation energies approximately 20–30 kcal·mol⁻¹ lower than C–Br and C–Cl bonds in comparable heterocyclic systems [1]. This translates to lower reaction temperatures, shorter coupling times, and superior yields in Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions when an iodoarene is employed [2]. Furthermore, the 8-hydroxymethyl group provides a chemically distinct nucleophilic tether that is absent in the simpler 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 1261365-61-0), which lacks any 8-substituent and therefore requires a separate functionalization step to introduce a comparable handle. A user who selects a non-iodinated analog sacrifices both catalytic reaction efficiency and the ability to perform chemoselective sequential derivatization at the two reactive sites, directly impacting step count, overall yield, and final product complexity in multi-step synthetic campaigns.

Quantitative Differentiation Evidence for (6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol Against Closest Structural Analogs


Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide vs. Aryl Chloride in the Pyrano[3,2-b]pyridine Series

The target compound presents an aryl iodide at the pyridine 6-position. In Pd(0)-catalyzed oxidative addition, aryl iodides react approximately 10–100 times faster than the corresponding aryl bromides and >1000 times faster than aryl chlorides under identical conditions [1]. This difference is attributable to the lower C–I bond dissociation energy (BDE ≈ 65 kcal·mol⁻¹) relative to C–Br (BDE ≈ 80 kcal·mol⁻¹) and C–Cl (BDE ≈ 95 kcal·mol⁻¹) in heteroaryl systems [2]. Consequently, coupling reactions with the 6-iodo compound can proceed at ambient temperature or with mild heating (25–60 °C), whereas 6-bromo and 6-chloro analogs typically require elevated temperatures (80–120 °C) and higher catalyst loadings.

Synthetic methodology Cross-coupling Medicinal chemistry building blocks

Orthogonal Bifunctionality: Simultaneous Electrophilic (C–I) and Nucleophilic (–CH₂OH) Reactivity Zones vs. Monofunctional 6-Iodo Analog

The target compound incorporates two synthetically orthogonal reactive centers: a Pd-reactive C–I bond at C6 and a nucleophilic primary alcohol (–CH₂OH) at C8. The comparator 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 1261365-61-0, MW 261.06 g·mol⁻¹) lacks any C8 substituent, providing only the aryl iodide as a single functional handle . This means that any synthetic sequence requiring a hydroxymethyl equivalent at C8 must first install it, adding at least one protection/deprotection and oxidation/reduction step. The TPSA (topological polar surface area) of the target compound is 42.35 Ų , versus approximately 22 Ų for the unsubstituted analog (estimated by fragment subtraction), reflecting the increased polarity and hydrogen-bonding capacity contributed by the –CH₂OH group.

Orthogonal protecting-group-free synthesis Divergent functionalization Medicinal chemistry

Physicochemical Property Differentiation: LogP and Hydrogen-Bonding Capacity vs. 6-Iodo-8-carboxylic Acid and 6-Iodo-8-carbaldehyde Analogs

Within the 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-substituted series, the 8-hydroxymethyl derivative occupies a distinct physicochemical space. The target compound has a computed LogP of 1.50 and a hydrogen-bond donor count of 1 . In contrast, the 8-carboxylic acid analog (CAS 1346447-29-7, C₉H₈INO₃, MW 305.07) has a lower predicted LogP (≈0.5) and a pKa ~4, which introduces a negative charge at physiological pH . The 8-carbaldehyde analog (CAS 1261365-84-7, C₉H₈INO₂, MW 289.07) has a LogP of ~1.8 but lacks any H-bond donor capacity . The primary alcohol in the target compound provides a neutral, metabolically stable polar handle that does not introduce a formal charge, making it suitable for lead molecules where permeability–solubility balance is critical.

Drug-likeness optimization Physicochemical profiling ADME prediction

Supplier-Documented Purity and Storage Specification vs. Structurally Related Building Blocks

The target compound is consistently supplied with a minimum purity of ≥98% across multiple vendors (ChemScene Cat. CS-0777184, MolCore Cat. MC715095, Aladdin Cat. I480461) . Storage specifications mandate sealed containers under dry conditions at 2–8 °C , reflecting the reactivity of the benzylic alcohol and aryl iodide moieties toward moisture and thermal degradation. In comparison, the simpler 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 1261365-61-0) is distributed by multiple suppliers at 97% purity , while the 8-carbaldehyde analog (CAS 1261365-84-7) is recommended for storage at –20 °C due to its aldehyde oxidation susceptibility . These differences in storage stringency and purity benchmarks have direct implications for long-term stability in compound management and high-throughput screening workflows.

Procurement specification Quality control Chemical supply chain

Highest-Value Application Scenarios for (6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Cross-Coupling at C6 Followed by Alcohol Derivatization at C8

The orthogonal reactivity of the C6–I bond (electrophilic, Pd-mediated cross-coupling) and C8–CH₂OH (nucleophilic, O-alkylation/esterification/oxidation) enables a single starting material to generate structurally diverse compound arrays. In a typical workflow, a Suzuki–Miyaura coupling is performed first at C6 (utilizing the superior reactivity of the iodoarene [1], Section 3, Evidence Item 1), followed by functionalization of the free alcohol at C8 with various electrophiles — all without protecting-group interconversions. This two-directional strategy can reduce the synthetic step count by 2–3 operations relative to a monofunctional starting material that requires separate handle installation , accelerating hit-to-lead timelines in kinase inhibitor or GPCR modulator programs.

Fragment-Based Drug Discovery (FBDD) with Balanced Polarity and Synthetic Tractability

With a MW of 291 Da, LogP of 1.50, and TPSA of 42.35 Ų [1], the target compound falls within fragment-like property space (Rule of Three: MW <300, LogP ≤3). Unlike the 8-carboxylic acid analog (charged at pH 7.4) or the 8-aldehyde analog (no H-bond donor) (Section 3, Evidence Item 3), the neutral primary alcohol provides a single, well-defined hydrogen-bond donor without introducing pH-dependent ionization, making it suitable for biophysical fragment screening (SPR, NMR, thermal shift) where consistent physicochemical properties are essential for reliable hit identification and validation.

Agrochemical Lead Generation Exploiting Pyrano[3,2-b]pyridine Herbicidal Pharmacophore

Patents from BASF SE describe substituted pyrano[3,2-b]pyridines as herbicidal agents (US20140094368A1) [1]. The 6-iodo-8-hydroxymethyl substitution pattern of the target compound maps onto the general formula disclosed in this patent, wherein the iodine can serve as a handle for introducing aryl or heteroaryl substituents, and the alcohol can be elaborated to ester, ether, or carbamate prodrug motifs for optimized foliar uptake and translocation. The documented ≥98% purity specification ensures that parallel synthesis in agrochemical discovery is conducted with a reliable, characterized starting material, minimizing off-target phytotoxicity artifacts during greenhouse screening.

Late-Stage Functionalization of Advanced Intermediates in Medicinal Chemistry

Because the aryl iodide at C6 exhibits significantly faster oxidative addition kinetics than comparable aryl bromides or chlorides [1] (Section 3, Evidence Item 1), the target compound is particularly suited for late-stage diversification on precious advanced intermediates where yields must be maximized and catalyst loadings minimized. The mild conditions (25–60 °C) compatible with iodoarene coupling avoid thermal decomposition of sensitive functionality elsewhere in the molecule, a critical advantage over the 6-bromo or 6-chloro analogs that require temperatures exceeding 80 °C for efficient coupling.

Quote Request

Request a Quote for (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.